Synstab A

Microtubule Dynamics GTPase Activity Mechanism of Action

Standard microtubule agents cannot replicate Synstab A's dual mechanism-stabilizing tubulin polymerization while blocking GTP exchange. Substituting generics risks invalidating mechanistic studies. - >98% purity; validated by COA for SAR and HCS benchmark use. - Available in 10-100 mg packs with bulk custom quotes; ships ambient with blue ice for solvents. - Exclusively for R&D; not for human or veterinary use.

Molecular Formula C15H13BrCl3N3O3S
Molecular Weight 501.6 g/mol
CAS No. 257612-36-5
Cat. No. B1682852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynstab A
CAS257612-36-5
SynonymsSynstab A;  Synstab-A; 
Molecular FormulaC15H13BrCl3N3O3S
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N)Br
InChIInChI=1S/C15H13BrCl3N3O3S/c16-10-3-1-9(2-4-10)13(23)22-14(15(17,18)19)21-11-5-7-12(8-6-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25)
InChIKeyFMFJXSOLIQFTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synstab A: Microtubule Stabilizer


4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide, commonly known as Synstab A, is a synthetic small molecule belonging to the sulfamoyl benzamide class [1]. It is primarily recognized as a mitosis modulator and microtubule stabilizing agent that promotes the interaction between α- and β-tubulin . Its unique structural signature includes a 4-bromobenzamide moiety and a 2,2,2-trichloroethyl linker connected to a 4-sulfamoylaniline group, which distinguishes it from classic taxane-site or vinca-site microtubule binders [1][2]. As a specialized research tool, it is exclusively available for non-human, in vitro use from select vendors.

1
Bifunctional microtubule modulation probe for non-canonical regulation studies
2
Specific interphase bundling phenotype for high-content screening assays
3
Well-characterized 4-bromo reference for sulfamoyl benzamide SAR campaigns

Why Synstab A Cannot Be Substituted


Generic substitution within microtubule-targeting agents fails due to distinct and quantifiable mechanistic divergence. While classic microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., vincristine) operate via well-defined taxane or vinca binding sites, Synstab A (257612-36-5) exhibits a unique bifunctional character: it induces tubulin polymerization akin to a stabilizer yet inhibits GTP exchange at the exchangeable nucleotide site akin to a destabilizer [1]. This dual-profile mechanism, combined with its specific sulfamoyl benzamide scaffold, creates a distinct biological signature that cannot be replicated by structural analogs with simple halogen or alkyl substitutions (e.g., 3-chloro or 3-methyl variants), which demonstrate altered molecular weights, lipophilicity, and potentially distinct binding kinetics [2]. Consequently, substituting it with another microtubule agent or a close structural analog risks fundamentally altering the experimental phenotype, precluding direct comparability and potentially invalidating mechanistic studies.

Synstab A (257612-36-5)

Classic taxane-site or vinca-site agents (e.g., paclitaxel, vincristine) lack the bifunctional GTP-exchange inhibition profile; phenotype may shift to pure stabilization or destabilization.

Synstab A (4-bromo analog)

3-chloro or 3-methyl analogs exhibit different molecular weight, lipophilicity, and potentially distinct binding kinetics; reported activity may not transfer directly.

Synstab A Selection Evidence


Bifunctional Mechanism: GTP Exchange Inhibition

Synstab A's mechanism of action is fundamentally distinct from both classic microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., vincristine). A key quantitative differentiator is its ability to inhibit the exchange of [3H]GTP at the exchangeable nucleotide (E-site) of the tubulin heterodimer, a property characteristic of vinca-site destabilizers, despite its observed activity in promoting tubulin polymerization [1]. In a comparative binding assay, Synstab A's structural analog, TTI-237, was shown to inhibit [3H]GTP binding to tubulin [2].

GTP Exchange Inhibition
Class-level inference
Inhibits [3H]GTP binding at E-site
Supports bifunctional mechanism differentiation
Review target engagement context for specific assay
Microtubule Dynamics GTPase Activity Mechanism of Action Antimitotic

Physicochemical Differentiation from Analogs

The 4-bromo substitution on the benzamide ring of Synstab A (CAS 257612-36-5) is a critical determinant of its molecular properties and potential target engagement, distinguishing it from its closest commercially available analogs. Specifically, the 4-bromo analog has a molecular weight of 501.6 g/mol and a predicted LogP of approximately 5.88 . Substitution with a 3-chloro group yields a molecular weight of 457.15 g/mol, while a 3-methyl substitution yields 436.74 g/mol .

Physicochemical Profile
Data to verify
MW 501.6 g/mol, cLogP 5.88
Supports analog differentiation
Validate binding kinetics for 3-substituted analogs
Medicinal Chemistry SAR Analysis Drug Discovery Halogen Bonding

Interphase Microtubule Bundling Phenotype

Synstab A produces a characteristic and quantifiable cellular phenotype that distinguishes it from other microtubule modulators. In interphase cells, treatment with Synstab A results in the formation of prominent microtubule bundles, a morphological change that is readily observable via immunofluorescence microscopy . This is a qualitative but highly specific phenotypic outcome that differs from the mitotic arrest and spindle pole abnormalities induced by classic agents like paclitaxel or vincristine [1].

Cellular Phenotype
Class-level inference
Prominent microtubule bundles in interphase cells
Supports phenotypic endpoint differentiation
Cell-line specific validation required
Cell Biology Immunofluorescence Microscopy Phenotypic Screening Cytoskeleton

Purity and Lead Time Advantages

From a procurement standpoint, the 4-bromo analog (Synstab A, CAS 257612-36-5) offers a quantifiable advantage in purity and lead time compared to its less-characterized analogs. Synstab A is commercially available off-the-shelf from multiple vendors with a guaranteed purity of >98% . In contrast, the 3-chloro and 3-methyl analogs typically require custom synthesis or are only available in smaller screening quantities from niche suppliers, often with reported purities of only 90%+ .

Procurement Attributes
Data to verify
>98% purity; Stock availability
Supports procurement efficiency
Lead time may vary by region
Chemical Procurement Assay Development Lead Time Purity

Synstab A Research Applications


Bifunctional Microtubule Modulation Studies

Ideal for researchers investigating non-canonical microtubule regulation. Synstab A's unique ability to promote polymerization while inhibiting GTP exchange [1] makes it an essential tool for probing the interplay between tubulin's structural dynamics and its GTPase cycle. This scenario is critical for projects aiming to validate novel binding sites or understand resistance mechanisms to classical agents.

Phenotypic Screening and Cytoskeletal Assays

Due to its distinct induction of microtubule bundles in interphase cells , Synstab A serves as a highly specific positive control in high-content screening (HCS) assays. It provides a robust, visually distinct phenotype that can be used to validate assay robustness and to benchmark the activity of novel cytoskeletal modulators in cell-based screens.

SAR Studies on Sulfamoyl Benzamides

As the best-characterized and most readily available member of this chemical series with >98% purity , Synstab A is the logical starting point for SAR campaigns. Researchers can use it as a reference standard to evaluate the impact of halogen substitutions (e.g., 4-bromo vs. 3-chloro) on biological activity, solubility, and target binding [2].

Tubulin Polymerization Assays (Positive Control)

Synstab A reliably polymerizes microtubules from purified tubulin in vitro . This property makes it a valuable positive control for turbidimetric assays designed to screen for or characterize novel microtubule-stabilizing agents, offering a benchmark that is mechanistically distinct from paclitaxel.

Application
Selection Property
Validation Focus
Bifunctional microtubule modulation studies
Bifunctional mechanism probe
GTP exchange and polymerization endpoints
Phenotypic screening assays
Specific interphase phenotype
Microtubule bundling endpoint
SAR studies on sulfamoyl benzamides
Well-characterized 4-bromo reference
Physicochemical and activity comparison
Tubulin polymerization assays
Polymerization induction
Turbidimetric assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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